ent-PGE2

描述

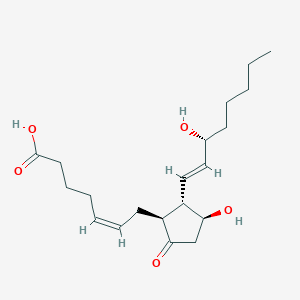

反式前列腺素E2是前列腺素E2的一种立体异构体,前列腺素E2是一种具有重要生物活性的天然前列腺素。前列腺素是源自脂肪酸的脂类化合物,在人体内具有多种作用,包括调节炎症、血流和血栓形成。反式前列腺素E2,特别是与各种生理过程和潜在治疗应用有关。

准备方法

合成路线和反应条件: 反式前列腺素E2的合成通常涉及Corey合成法,该方法广泛用于生产前列腺素。该合成中的关键中间体是Corey内酯,可以从中构建前列腺素的ω和α侧链。 该过程涉及多个步骤,包括形成内酯环,然后通过各种化学反应添加侧链 .

工业生产方法: 反式前列腺素E2的工业生产涉及使用与上述方法类似的大规模合成。 该过程针对更高的产量和纯度进行了优化,通常涉及手性高效液相色谱(HPLC)分离对映体 。先进技术的应用确保了高质量的反式前列腺素E2的生产,用于研究和治疗目的。

化学反应分析

反应类型: 反式前列腺素E2会发生各种化学反应,包括:

氧化: 羟基转化为酮或醛。

还原: 酮还原为羟基。

取代: 用其他取代基取代官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 条件根据引入的取代基的不同而异,但通常涉及使用催化剂和特定溶剂。

主要产物: 这些反应形成的主要产物取决于所用条件和试剂。例如,反式前列腺素E2的氧化会导致酮的形成,而还原会导致羟基衍生物的形成。

科学研究应用

反式前列腺素E2具有广泛的科学研究应用,包括:

化学: 用作研究前列腺素立体化学和反应性的标准。

生物学: 研究其在细胞信号传导和调节生理过程中的作用。

医学: 探索其在治疗炎症、疼痛和其他疾病中的潜在治疗应用。

作用机制

反式前列腺素E2的作用机制包括其与特定前列腺素受体(包括EP1、EP2、EP3和EP4)的相互作用。这些受体是G蛋白偶联受体,介导各种信号通路。 与这些受体结合后,反式前列腺素E2可以影响细胞过程,如炎症、血管舒张和平滑肌收缩 .

类似化合物:

前列腺素E2: 具有类似生物活性的天然形式。

前列腺素F2α: 另一种前列腺素,在平滑肌收缩和生殖过程中发挥着不同的作用。

前列腺素D2: 参与过敏反应和睡眠调节。

独特性: 反式前列腺素E2由于其特定的立体化学而具有独特性,与天然存在的对应物相比,它会导致不同的生物活性。 这使得它在研究立体化学对前列腺素功能的影响以及开发靶向治疗剂方面具有价值 .

相似化合物的比较

Prostaglandin E2: The naturally occurring form with similar biological activities.

Prostaglandin F2α: Another prostaglandin with distinct roles in smooth muscle contraction and reproductive processes.

Prostaglandin D2: Involved in allergic reactions and sleep regulation.

Uniqueness: ent-Prostaglandin E2 is unique due to its specific stereochemistry, which can result in different biological activities compared to its naturally occurring counterpart. This makes it valuable for studying the effects of stereochemistry on prostaglandin function and for developing targeted therapeutic agents .

生物活性

ent-PGE2, an enantiomer of Prostaglandin E2 (PGE2), has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications for health and disease.

Overview of Prostaglandins

Prostaglandins are lipid compounds derived from arachidonic acid that play crucial roles in various physiological processes, including inflammation, pain modulation, and cellular signaling. PGE2 is particularly significant due to its involvement in inflammatory responses and its role as a mediator in several pathophysiological conditions.

This compound exerts its biological effects primarily through interaction with specific G-protein-coupled receptors (GPCRs), namely EP1, EP2, EP3, and EP4. Each receptor subtype mediates distinct cellular responses:

- EP1 : Increases intracellular calcium levels.

- EP2 and EP4 : Elevate cyclic AMP (cAMP) levels, promoting anti-inflammatory effects.

- EP3 : Decreases cAMP levels, which can lead to pro-inflammatory outcomes.

The activation of these receptors by this compound leads to various downstream signaling pathways that modulate cell survival, apoptosis, and inflammation.

Cytoprotective Effects

Research indicates that this compound possesses significant cytoprotective properties. For instance, studies have shown that it can inhibit apoptosis in gastric mucosal cells induced by ethanol and other irritants. This protective effect is mediated through the activation of EP2 and EP4 receptors, leading to increased cAMP levels and subsequent activation of protein kinase A (PKA) pathways .

Anti-Inflammatory Properties

This compound has been explored for its anti-inflammatory potential. It can modulate the production of pro-inflammatory cytokines and chemokines by influencing immune cell activity. By selectively targeting the PGE2 synthesis pathway, researchers aim to develop therapies that reduce inflammation without the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

- Gastric Mucosal Protection :

-

Inflammatory Disorders :

- Research has indicated that dysregulation of PGE2 synthesis is linked to chronic inflammatory diseases such as arthritis and colitis. Targeting the pathways involved in PGE2 production could lead to novel therapeutic strategies that mitigate these conditions without compromising overall prostaglandin levels .

Comparative Analysis of Prostaglandins

The following table summarizes the biological activities of this compound compared to other prostaglandins:

| Prostaglandin | Receptor Interaction | Primary Effects | Clinical Implications |

|---|---|---|---|

| PGE2 | EP1, EP2, EP3, EP4 | Inflammation, pain modulation | Targets for anti-inflammatory drugs |

| This compound | EP2, EP4 | Cytoprotection, reduced apoptosis | Potential for gastric protection |

| PGD2 | DP1, DP2 | Sleep regulation, allergic responses | Asthma treatment |

| PGF2α | FP | Uterine contraction | Labor induction |

Research Findings

Recent studies have highlighted the importance of quantifying this compound levels in biological tissues as a biomarker for oxidative stress and inflammation. Advanced analytical methods such as LC-MS/MS have been employed to measure these levels accurately . Furthermore, ongoing research aims to elucidate the distinct roles of this compound in various tissues under both normal and pathological conditions.

属性

IUPAC Name |

(Z)-7-[(1S,2S,3S)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-OBUVHCMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1[C@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing a chiral HPLC method for separating ent-Prostaglandin E2 enantiomers?

A1: [] Chiral HPLC separation is crucial for obtaining enantiomerically pure ent-Prostaglandin E2 ((+)-2), which is essential for several reasons. Firstly, it allows for the verification of enantiopurity in synthetically produced Prostaglandin E2. This is important because different enantiomers of a molecule can have different biological activities. Secondly, having pure ent-Prostaglandin E2 as an analytical standard enables researchers to study the oxidation processes of Prostaglandin E2 in vivo and potentially understand its metabolic pathways. []

Q2: How does the luteolytic potential of ent-Prostaglandin E2 compare to other prostaglandin analogues?

A2: While the provided abstracts don't directly compare the luteolytic activity of ent-Prostaglandin E2 to other analogues, they do highlight the effects of similar compounds. Notably, PGF2alpha-1,15-lactone, 11alpha(15S)-17-phenyl-18,19,20-trinor-ent-Prostaglandin E2 methyl ester, and 17-phenyl-18,19,20-trinor-PGF2alpha all demonstrated luteolytic potential in chacma baboons. [] Further research is needed to directly compare the potency and efficacy of ent-Prostaglandin E2 in this context.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。